molecular formula C22H24N2O4 B11316947 N-(8-butoxyquinolin-5-yl)-2-(2-methoxyphenoxy)acetamide

N-(8-butoxyquinolin-5-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11316947
M. Wt: 380.4 g/mol
InChI Key: XBYJNOHGWILYMK-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide and a suitable base.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety can be synthesized by reacting 2-methoxyphenol with chloroacetyl chloride, followed by amination with ammonia or an amine derivative.

    Coupling of the Two Moieties: The final step involves coupling the quinoline and phenoxyacetamide moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and phenoxy rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride (NaH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline and phenoxyacetamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to known drugs.

    Industry: Possible applications in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-(2-methoxyphenoxy)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The phenoxyacetamide moiety may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar structure.

    Fluoroquinolones: A class of antibiotics with a quinoline core.

Uniqueness

N-(8-butoxyquinolin-5-yl)-2-(2-methoxyphenoxy)acetamide is unique due to the combination of the butoxyquinoline and phenoxyacetamide moieties, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H24N2O4/c1-3-4-14-27-20-12-11-17(16-8-7-13-23-22(16)20)24-21(25)15-28-19-10-6-5-9-18(19)26-2/h5-13H,3-4,14-15H2,1-2H3,(H,24,25)

InChI Key

XBYJNOHGWILYMK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=CC=C3OC)C=CC=N2

Origin of Product

United States

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